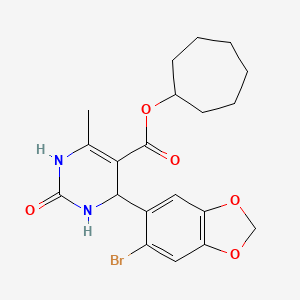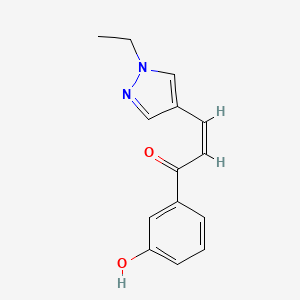![molecular formula C32H21F7N6O3 B10942702 1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10942702.png)
1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The term “-dione” refers to a class of organic compounds characterized by the presence of two carbonyl groups (C=O) within their molecular structure. These compounds are often found in various chemical and biological systems and play significant roles in different chemical reactions and industrial applications. Examples of such compounds include indane-1,3-dione and isoindoline-1,3-dione, which are known for their versatility and wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dione compounds can be achieved through various methods. For instance, indane-1,3-dione can be synthesized via a Diels–Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form isoindoline-1,3-dione .
Industrial Production Methods
Industrial production of dione compounds often involves large-scale synthesis using efficient and cost-effective methods. For example, the synthesis of isoindoline-1,3-dione can be achieved through a solventless reaction between phenylethylamine and phthalic anhydride, which is both simple and quick .
Chemical Reactions Analysis
Types of Reactions
Dione compounds undergo various types of chemical reactions, including:
Oxidation: Dione compounds can be oxidized to form corresponding quinones.
Reduction: Reduction of dione compounds can yield hydroxy derivatives.
Substitution: Substitution reactions can introduce different functional groups into the dione structure.
Common Reagents and Conditions
Common reagents used in the reactions of dione compounds include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indane-1,3-dione can yield indanequinone, while reduction can produce indane-1,3-diol .
Scientific Research Applications
Dione compounds have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of various chemicals.
Biology: Employed in the study of enzyme mechanisms and as probes for biological systems.
Medicine: Utilized in the development of pharmaceuticals, such as anticancer and antiviral drugs.
Industry: Applied in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of dione compounds involves their interaction with specific molecular targets and pathways. For example, isoindoline-1,3-dione derivatives can act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . The carbonyl groups in dione compounds play a crucial role in their reactivity and ability to form stable complexes with various biological molecules.
Comparison with Similar Compounds
Dione compounds can be compared with other similar compounds, such as:
Quinones: Both dione compounds and quinones contain carbonyl groups, but quinones have a fully conjugated ring system, making them more reactive in redox reactions.
Ketones: While both dione compounds and ketones contain carbonyl groups, dione compounds have two carbonyl groups, which can lead to different reactivity and applications.
List of Similar Compounds
- Quinones
- Ketones
- Aldehydes
Dione compounds are unique due to their dual carbonyl functionality, which allows them to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C32H21F7N6O3 |
|---|---|
Molecular Weight |
670.5 g/mol |
IUPAC Name |
3-[2-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C32H21F7N6O3/c33-17-8-4-14(5-9-17)12-16-2-1-3-19-26(16)41-45(28(19)15-6-10-18(34)11-7-15)20(46)13-43-30-27(40-42-43)31(47)44(32(30)48)29-24(38)22(36)21(35)23(37)25(29)39/h4-12,19,27-28,30H,1-3,13H2/b16-12+ |
InChI Key |
JDRWLVAGSXHNPM-FOWTUZBSSA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=CC=C(C=C7)F |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942621.png)
![2-[(6-methoxynaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide](/img/structure/B10942629.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10942630.png)

![7-{[(4-Fluorophenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942642.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942650.png)
![Ethyl 3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B10942653.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10942673.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942681.png)
![N-(3-chlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942707.png)
![{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone](/img/structure/B10942710.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10942715.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B10942718.png)
